

2-Hydroxy-2-phenylpropanenitrile chemical properties

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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylpropanenitrile

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An In-depth Technical Guide to the Chemical Properties of **2-Hydroxy-2-phenylpropanenitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-phenylpropanenitrile, also commonly known as acetophenone cyanohydrin, is an organic compound of significant interest in synthetic chemistry. As a cyanohydrin derived from acetophenone, it serves as a versatile intermediate for the synthesis of various valuable molecules, including α -hydroxy acids, α -hydroxy ketones, and β -amino alcohols. This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, reactivity, and safety considerations, drawing from established literature and computational data. Due to the inherent instability of many cyanohydrins, experimental physical data is scarce; therefore, where necessary, computationally predicted data is provided.

Chemical Identity and Physical Properties

The fundamental identifiers and computed physical properties for **2-Hydroxy-2-phenylpropanenitrile** are summarized below. It is important to note that experimental values for properties such as melting and boiling points are not readily available in the literature, likely due to the compound's thermal instability.^[1]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-hydroxy-2-phenylpropanenitrile[2]
Synonyms	Acetophenone cyanohydrin, α -Hydroxyphenyl propionitrile[2][3]
CAS Number	Not assigned[1]
PubChem CID	10866487[2]
Molecular Formula	C ₉ H ₉ NO[2][4][5]
Molecular Weight	147.17 g/mol [2][4]
InChIKey	NGLPDXCXYUHTNP-UHFFFAOYSA-N[5]
Canonical SMILES	CC(C#N)(C1=CC=CC=C1)O[5]

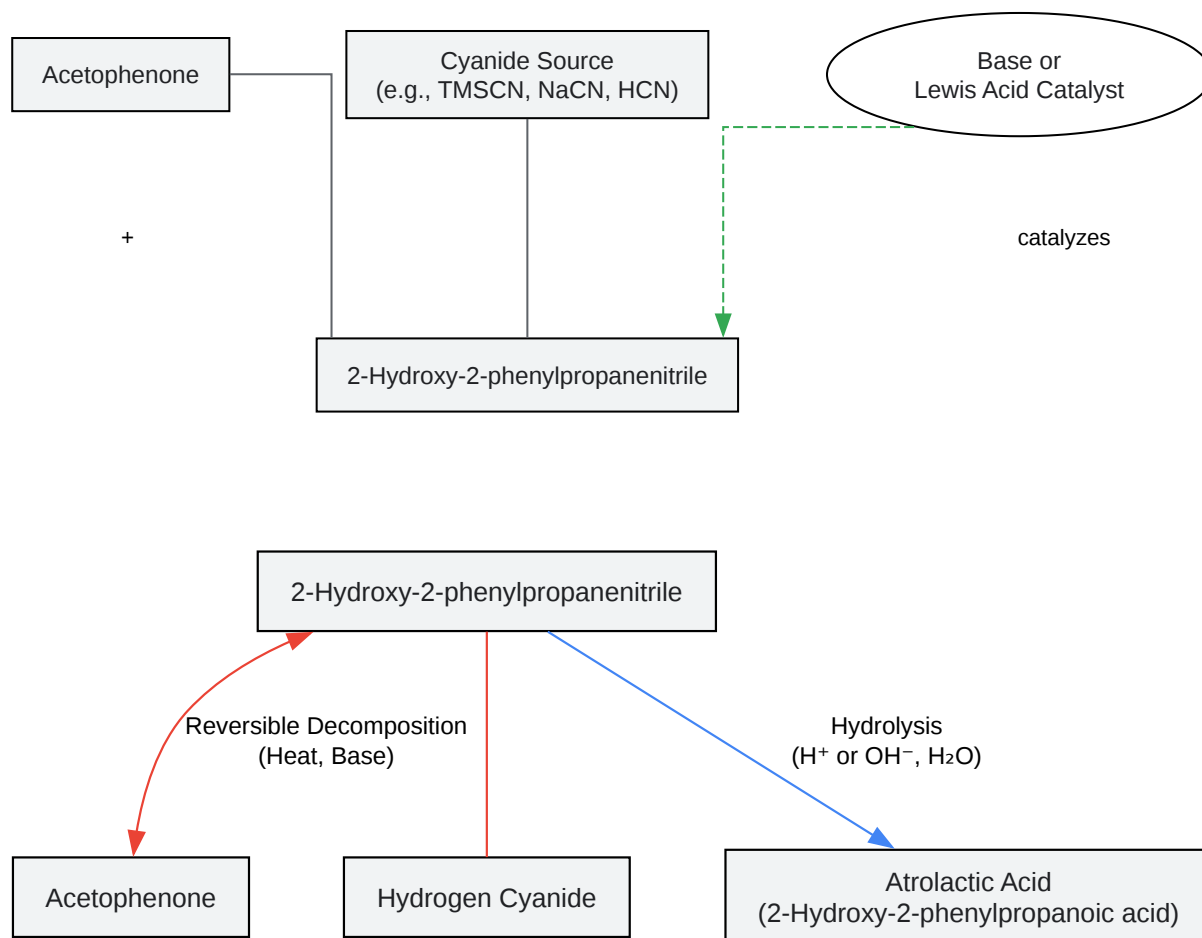
Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	1.2	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	1	PubChem[2]
Exact Mass	147.068413911 Da	PubChem[2]
Topological Polar Surface Area	44.1 Å ²	PubChem[2]
Heavy Atom Count	11	PubChem[2]

Synthesis and Experimental Protocols

2-Hydroxy-2-phenylpropanenitrile is synthesized via the nucleophilic addition of a cyanide anion to the carbonyl carbon of acetophenone.[3] This reaction is reversible and typically base-catalyzed.[3][6]

General Synthesis Workflow



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